rac O-Demethyl Ambrisentan
Description
Significance of Metabolite Identification and Characterization in Pre-clinical Drug Development
Identifying and characterizing drug metabolites is a critical step in the pre-clinical phase of drug development. nih.govwuxiapptec.com This process, often referred to as "Metabolite ID," provides crucial information about a drug's absorption, distribution, metabolism, and excretion (ADME) profile. admescope.comtandfonline.com Understanding how a drug is metabolized helps in several ways:
Predicting Human Pharmacokinetics: Early identification of metabolic pathways in animal models allows for better prediction of how the drug will behave in humans. admescope.com
Assessing Safety and Efficacy: Metabolites can be pharmacologically active, contributing to the drug's efficacy, or they can be toxic. nih.govverisimlife.com Identifying these metabolites early allows for timely safety testing and can prevent costly delays in later stages of development. wuxiapptec.comtandfonline.com
Understanding Drug-Drug Interactions: Knowledge of the enzymes involved in metabolism helps to predict potential interactions with other drugs. verisimlife.com
Regulatory bodies like the FDA emphasize the importance of evaluating the safety of any human metabolite that constitutes more than 10% of the total drug-related material in circulation. nih.gov
Overview of Ambrisentan (B1667022) Metabolism and its Primary Metabolic Pathways
Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist, is primarily metabolized in the liver. medsafe.govt.nznih.gov Its metabolism follows two main pathways:
Glucuronidation: This is the major metabolic route, where ambrisentan is conjugated with glucuronic acid by various uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes, including UGT1A9S, UGT2B7S, and UGT1A3S, to form ambrisentan glucuronide. drugbank.comeuropa.eu
Oxidation: A lesser pathway involves oxidation, primarily mediated by the cytochrome P450 enzymes CYP3A4, and to a smaller extent, CYP2C19 and CYP3A5. drugbank.comgoogle.comselleckchem.com This oxidative metabolism leads to the formation of several metabolites, including 4-hydroxymethyl ambrisentan. drugbank.comeuropa.eu
Studies have shown that after oral administration, a significant portion of ambrisentan is excreted in the feces, largely as the unchanged parent drug, with a smaller amount recovered in the urine. medsafe.govt.nzdrugbank.com
Rationale for Focused Academic Investigation of rac-O-Demethyl Ambrisentan
Detailed Research Findings
Recent research has provided more detailed information on the chemical properties and identification of rac-O-Demethyl Ambrisentan.
| Property | Value |
| Chemical Name | 2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-hydroxy-3,3-diphenylpropanoic Acid chemicea.comsimsonpharma.comchemicalbook.com |
| CAS Number | 1106685-85-1 chemicea.comsimsonpharma.comsimsonpharma.com |
| Molecular Formula | C21H20N2O4 simsonpharma.comchemicalbook.comsimsonpharma.com |
| Molecular Weight | 364.40 g/mol simsonpharma.com |
This metabolite is considered an impurity standard of ambrisentan and is available for research purposes through custom synthesis. chemicea.comsimsonpharma.com Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for the detection and quantification of ambrisentan and its related substances, including rac-O-Demethyl Ambrisentan, in both bulk drug and biological samples. oup.comresearchgate.netanalis.com.my
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-hydroxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-14-13-15(2)23-20(22-14)27-18(19(24)25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18,26H,1-2H3,(H,24,25) |
InChI Key |
RYOVARHODFXRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Advanced Analytical Characterization and Methodological Development
Chromatographic Separation Techniques for Metabolite Analysis
Chromatographic techniques are fundamental in the separation, identification, and quantification of drug metabolites like rac O-Demethyl Ambrisentan (B1667022) from complex matrices. google.comnih.gov Both Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) have proven to be invaluable tools in this regard. chemicea.comresearchgate.netresearchgate.netnih.govgoogle.com
Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies
UHPLC offers significant advantages in terms of speed, resolution, and sensitivity for metabolite analysis. nih.govajpaonline.com The development of UHPLC methods for Ambrisentan and its metabolites, including O-Demethyl Ambrisentan, has been a focus of recent research. nih.govnih.gov
The choice of stationary phase is critical for achieving effective separation. For the analysis of Ambrisentan and its related compounds, C18 columns are frequently employed due to their hydrophobicity and ability to separate a wide range of compounds. nih.govscispace.com For instance, a SunFire C18 column has been successfully used to resolve Ambrisentan from its impurities and degradation products. nih.govscispace.com Similarly, an Agilent XDB C18 column has been utilized in a stability-indicating method. rsc.org
Mobile phase optimization is equally important. A common approach involves using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of potassium dihydrogen orthophosphate buffer (pH 2.5) and a mixture of acetonitrile (B52724) and methanol (B129727) has been used effectively. nih.govscispace.com Another method employed a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.2) and acetonitrile. rsc.org The careful adjustment of mobile phase composition and pH is essential for achieving optimal separation and peak shape.
Gradient elution is often necessary to separate complex mixtures containing compounds with a wide range of polarities, such as a parent drug and its metabolites. A simple linear gradient is a common strategy. For example, a gradient program can be used to effectively separate Ambrisentan, its impurities, and degradation products within a reasonable timeframe. nih.govscispace.comrsc.org This approach allows for the elution of more strongly retained compounds while maintaining good resolution for earlier eluting peaks.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC remains a robust and widely used technique for the analysis of pharmaceuticals. oup.comresearchgate.netanalis.com.my Several HPLC methods have been developed for the determination of Ambrisentan and its related substances, including O-Demethyl Ambrisentan. chemicea.comresearchgate.netnih.govgoogle.com
Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring the formation of degradation products. chemicea.comnih.govoup.com These methods are developed by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govoup.com For Ambrisentan, significant degradation has been observed under acidic and basic conditions. nih.govoup.com
A validated stability-indicating reverse-phase HPLC method was developed to quantify Ambrisentan and its related substances in the presence of degradation products. nih.govoup.com This method demonstrated good resolution between Ambrisentan and its degradation products, ensuring that the assay is specific and can accurately measure the drug substance in the presence of its degradants. nih.govoup.com The mass balance in these studies was found to be between 98.9% and 100.3%, indicating the stability-indicating nature of the method. nih.govoup.com
Table 1: HPLC Method Parameters for Stability-Indicating Analysis of Ambrisentan
| Parameter | Condition | Reference |
| Column | SunFire C18 | nih.govscispace.com |
| Mobile Phase | Potassium dihydrogen orthophosphate (pH 2.5), Acetonitrile, Methanol | nih.govscispace.com |
| Detection | 225 nm | nih.govscispace.com |
| Forced Degradation | Acid, Base, Oxidative, Thermal, Photolytic Stress | nih.govoup.com |
Chiral Chromatography for Enantiomer Separation
Since O-Demethyl Ambrisentan is a racemic mixture, the separation of its enantiomers is important as different enantiomers can have different pharmacological activities. americanpharmaceuticalreview.com Chiral chromatography is the primary technique used for this purpose. americanpharmaceuticalreview.comnih.gov
A sensitive and rapid HPLC method for the separation of Ambrisentan enantiomers has been developed using a cellulose-based chiral stationary phase, specifically Chiralcel OZ-3R. nih.gov This method achieved excellent enantioseparation with a resolution greater than 2.5 in under 6 minutes. nih.gov The mobile phase consisted of a mixture of 20 mM sodium formate (B1220265) (pH 3.0) and acetonitrile (55:45; v/v). nih.gov While this method was developed for Ambrisentan enantiomers, similar principles and stationary phases can be applied to the chiral separation of its metabolites like rac O-Demethyl Ambrisentan. The development of such methods is crucial for understanding the stereospecific metabolism and activity of the drug. americanpharmaceuticalreview.com
Table 2: Chiral HPLC Method for Enantiomer Separation
| Parameter | Condition | Reference |
| Column | Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate) | nih.gov |
| Mobile Phase | 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v) | nih.gov |
| Resolution | > 2.5 | nih.gov |
| Run Time | < 6 minutes | nih.gov |
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry stands as a cornerstone for the analysis of drug metabolites, offering unparalleled sensitivity and specificity for both identifying and quantifying compounds like this compound. In the context of Ambrisentan metabolism studies, various MS techniques have been employed to characterize its biotransformation products in complex biological samples. nih.govescientificpublishers.com The use of deuterium-labeled internal standards, such as rac-Ambrisentan-D5, is a common strategy to enhance the accuracy and precision of quantification in mass spectrometric analyses. veeprho.com
Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with ultra-high-performance liquid chromatography (UHPLC), is a powerful tool for metabolite identification. nih.gov This hybrid technique leverages the capabilities of a quadrupole analyzer for precursor ion selection and a time-of-flight analyzer for high-resolution, accurate mass measurements. In the study of Ambrisentan, UHPLC/QTOF/MS/MS has been specifically utilized for the comprehensive profiling of its metabolites. nih.gov The high mass accuracy of QTOF is critical for determining the elemental composition of unknown metabolites, allowing for the confident differentiation of O-Demethyl Ambrisentan from the parent drug and other metabolic products based on its precise mass-to-charge ratio (m/z). nih.gov
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites. nih.gov This technique involves the isolation of a specific precursor ion (such as the molecular ion of O-Demethyl Ambrisentan) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint.
Detailed analysis of these fragmentation patterns allows researchers to pinpoint the site of metabolic modification. For this compound, MS/MS analysis would confirm the loss of a methyl group (CH₃) from the methoxy (B1213986) moiety of the parent Ambrisentan molecule. By comparing the fragmentation spectrum of the metabolite with that of the parent compound, analysts can confirm the identity and structure of the demethylated product. nih.gov This detailed structural elucidation was a key component of a study that identified numerous Ambrisentan metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of an ion with very high precision, which is fundamental for the unambiguous identification of metabolites in complex mixtures. nih.gov Instruments like QTOF are a form of HRMS. admescope.com The accurate mass measurement provided by HRMS allows for the calculation of a compound's elemental formula. For this compound (C₂₁H₂₀N₂O₄), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions. anaxlab.com This capability is crucial in metabolism studies where multiple biotransformations (e.g., hydroxylation, demethylation) can result in metabolites with very similar masses. nih.gov
The identification and quantification of this compound have been successfully performed in a variety of complex biological matrices, both in vitro and in vivo. nih.gov In vitro metabolism studies are essential for understanding the metabolic pathways and the enzymes involved. escientificpublishers.com Such studies have been conducted by incubating Ambrisentan with rat liver microsomes (RLM) and both rat and human liver S9 fractions, leading to the identification of O-Demethyl Ambrisentan among other metabolites. nih.govnih.gov
In vivo studies provide a complete picture of a drug's metabolic fate in a living organism. Following oral administration to Sprague-Dawley rats, this compound was one of seventeen metabolites identified across various biological samples. nih.gov The majority of Ambrisentan and its metabolites are excreted in the feces, with a smaller amount found in the urine. nih.govnih.gov O-Demethyl Ambrisentan has been detected in plasma, urine, and feces, though it represents a minor fraction of the total administered dose found in excreta. nih.govfda.gov
Table 1: Detection of this compound in Various Biological Matrices
| Study Type | Matrix | Species/System | Key Finding | Reference |
|---|---|---|---|---|
| In Vitro | Liver Microsomes | Rat (RLM) | O-Demethyl Ambrisentan was identified as a metabolite. | nih.gov |
| In Vitro | Liver S9 Fractions | Rat, Human | O-Demethyl Ambrisentan was identified as a metabolite. | nih.gov |
| In Vivo | Plasma | Rat (Sprague-Dawley) | Detected as one of several metabolites in plasma samples. | nih.gov |
| In Vivo | Urine | Rat (Sprague-Dawley) | Identified as an excreted metabolite. | nih.gov |
| In Vivo | Feces | Rat (Sprague-Dawley) | Identified as an excreted metabolite, consistent with the primary route of elimination. | nih.gov |
Spectroscopic Methods for Complementary Characterization (excluding basic identification)
While mass spectrometry is paramount for detection and initial identification, other spectroscopic methods provide deeper structural insights that are complementary and confirmatory.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural and stereochemical characterization of chemical compounds, including drug metabolites. While MS provides information on mass and fragmentation, NMR elucidates the precise arrangement of atoms and their connectivity within a molecule. aidic.it For this compound, ¹H NMR and ¹³C NMR would provide unambiguous confirmation of its structure.
Specifically, the ¹H NMR spectrum would show the disappearance of the characteristic singlet signal corresponding to the methoxy (–OCH₃) protons of Ambrisentan. Concurrently, a new signal, often broad and exchangeable with D₂O, would appear for the newly formed hydroxyl (–OH) proton. In the ¹³C NMR spectrum, the signal for the methoxy carbon would be absent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the proton-proton and proton-carbon correlations, respectively, providing a complete and detailed map of the molecular structure. This level of detail is critical for distinguishing between potential isomers and confirming the exact site of demethylation. aidic.it
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational energies of the bonds within the molecule. For a complex molecule like this compound, the IR spectrum provides a unique fingerprint, allowing for its structural characterization.
The structure of this compound, a metabolite of Ambrisentan, contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The process of O-demethylation of the parent compound, Ambrisentan, results in the formation of a phenolic hydroxyl (-OH) group. This structural change, along with the other inherent functional groups, dictates the features of its IR spectrum.
Detailed analysis of the predicted IR spectrum for this compound would reveal distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds. The most notable of these would be the broad absorption band characteristic of the newly formed O-H bond in the phenolic group. Other significant absorptions would arise from C-H bonds in the aromatic and aliphatic regions, the C=O of the carboxylic acid, C-O bonds, and the various vibrations of the pyrimidine (B1678525) and phenyl rings.
The table below outlines the predicted characteristic IR absorption frequencies for the primary functional groups present in this compound. This data is foundational for the qualitative identification and structural confirmation of the compound.
Predicted Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3500-3200 (broad) | O-H (Phenol) | Stretching |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2960-2850 | C-H (Aliphatic) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C and C=N (Aromatic/Pyrimidine Ring) | Stretching |
| ~1430 | O-H (Carboxylic Acid) | Bending |
| ~1300 | C-O (Phenol) | Stretching |
| ~1250 | C-O (Ether) | Stretching |
Mechanistic Metabolism of Ambrisentan to O Demethylated Metabolites
Enzymatic Pathways Involved in O-Demethylation
The cytochrome P450 (CYP) system of enzymes, located primarily in the liver, is central to the phase I metabolism of ambrisentan (B1667022). google.comgoogle.com Several CYP isoenzymes have been identified as capable of metabolizing ambrisentan, with some playing a more significant role in its O-demethylation. google.comgoogle.comfda.gov While glucuronidation is a major metabolic route for ambrisentan, oxidative metabolism via CYP enzymes is also a notable pathway. europa.eutga.gov.aueuropa.euresearchgate.net
CYP3A4: This isoenzyme is a principal contributor to the oxidative metabolism of ambrisentan. europa.eutga.gov.aueuropa.eufda.govmedsafe.govt.nzselleckchem.com Studies have indicated that CYP3A4 is the primary oxidative enzyme involved in the metabolism of ambrisentan due to its high turnover rate and significant abundance in the liver. fda.gov
CYP3A5: Along with CYP3A4, CYP3A5 also participates in the oxidative metabolism of ambrisentan, although to a lesser extent. europa.eutga.gov.aueuropa.eugoogle.comgoogle.comfda.govmedsafe.govt.nz
CYP2C19: This isoenzyme also contributes to the metabolism of ambrisentan. europa.eutga.gov.aueuropa.eugoogle.comgoogle.comfda.govmedsafe.govt.nz The involvement of CYP2C19 has been confirmed in studies using human liver tissue. medsafe.govt.nzfda.gov The potential for drug interactions with inhibitors of CYP2C19, such as omeprazole, has been investigated, although significant effects on ambrisentan pharmacokinetics were not observed in clinical studies. medsafe.govt.nz
The O-demethylated metabolite of ambrisentan, rac O-Demethyl Ambrisentan, has been shown to have a significantly lower binding affinity for the endothelin A (ETA) receptor compared to the parent compound. Specifically, it is 35-fold less potent for ETA binding. fda.gov This suggests that this metabolite does not contribute significantly to the pharmacological effects of ambrisentan in humans. fda.gov
While the primary focus of research has been on the CYP isoenzymes, it is noted that all cytochrome P450 enzymes investigated have the basic capability to metabolize ambrisentan. google.comgoogle.com However, the most significant contributions to its oxidative metabolism, including O-demethylation, are from CYP3A4, CYP3A5, and CYP2C19. google.comgoogle.comfda.gov
Role of Cytochrome P450 (CYP) Isoenzymes
In Vitro Metabolic Studies
To understand the metabolic fate of ambrisentan, including the formation of this compound, a variety of in vitro studies have been conducted. These studies utilize liver microsomes and hepatocytes to simulate the metabolic processes that occur in the body.
Reaction phenotyping with microsomes that express single CYP isoenzymes has been used to identify the specific enzymes capable of metabolizing ambrisentan. google.com These experiments confirmed that several CYP isoenzymes, including CYP3A4, CYP2C19, and CYP3A5, are sufficient to carry out the oxidative metabolism of ambrisentan. google.comgoogle.com
A 2018 study identified a total of ten metabolites in in vitro studies using rat liver microsomes (RLM) and rat and human liver S9 fractions. nih.gov These included demethylated metabolites. nih.gov
Investigations using hepatocytes from both rats and humans have provided further insights into the metabolism of ambrisentan. In human hepatocytes, phase II metabolism (glucuronidation) is the predominant pathway, with 21% of radiolabeled ambrisentan being metabolized this way over a 24-hour period. google.com Only trace amounts (<1%) of a hydroxylated metabolite were detected in this system. google.com
In contrast, rat hepatocytes show a more significant formation of a phase I hydroxylated metabolite, alongside phase II metabolism which accounted for 15% of metabolism over 24 hours. google.com This suggests a species-specific difference in the metabolic handling of ambrisentan. fda.gov In situ perfused rat liver studies have shown a metabolite pattern that is similar to what is observed in rat hepatocytes. fda.gov
A study evaluating the inhibitory potential of ambrisentan on hepatobiliary transporters in sandwich-cultured human hepatocytes found that ambrisentan was a weak inhibitor of OATP1B1 and OATP1B3, with IC50 values of 47.0 µM and 44.6 µM, respectively. plos.org It did not significantly inhibit NTCP, BCRP, BSEP, or Pgp at concentrations up to 100 µM. plos.org
Table of In Vitro Metabolism Findings
| System | Species | Key Findings | Reference(s) |
|---|---|---|---|
| Liver Microsomes | Rat, Dog, Human | Low turnover (3-4%) to hydroxylated metabolite, indicating minimal Phase I metabolism. | google.com |
| Single CYP Isoenzyme-Expressing Microsomes | Human | CYP3A4, CYP2C19, and CYP3A5 are capable of oxidatively metabolizing ambrisentan. | google.comgoogle.com |
| Rat Liver Microsomes (RLM) & Rat/Human Liver S9 Fractions | Rat, Human | Identification of ten metabolites, including demethylated forms. | nih.gov |
| Hepatocytes | Human | Predominantly Phase II metabolism (21% glucuronidation); trace amounts (<1%) of hydroxylated metabolite. | google.com |
| Hepatocytes | Rat | Both Phase I (hydroxylation) and Phase II (15% glucuronidation) metabolism are significant. | google.com |
Recombinant Enzyme Expression Systems for Isoenzyme Specificity
The metabolic conversion of ambrisentan to its O-demethylated metabolite, this compound, is primarily facilitated by phase I metabolism. google.com Investigations utilizing microsomes expressing single human cytochrome P450 (CYP) enzymes have been instrumental in pinpointing the specific isoenzymes responsible for this biotransformation. fda.gov
Studies have demonstrated that while multiple CYP enzymes can metabolize ambrisentan, CYP3A4, CYP3A5, and CYP2C19 are the main contributors to its oxidative metabolism. google.comfda.govnih.gov Specifically, these enzymes are involved in the hydroxylation and O-demethylation of the parent compound. google.comgoogle.com Among these, CYP3A4 appears to be the primary oxidative enzyme involved, based on its turnover rate and significant abundance in the liver. fda.gov CYP3A5 and CYP2C19 also contribute to a lesser extent. fda.govnih.gov
It is noteworthy that in addition to oxidative metabolism by CYP enzymes, ambrisentan also undergoes significant phase II metabolism through glucuronidation, with UGT1A9S, UGT2B7S, and UGT1A3S being the key enzymes involved. fda.govnih.govdrugbank.com
Table 1: Key Enzymes in Ambrisentan Metabolism
| Metabolic Pathway | Primary Enzymes Involved | Secondary Enzymes Involved |
|---|---|---|
| Oxidative Metabolism (including O-demethylation) | CYP3A4 | CYP3A5, CYP2C19 |
| Glucuronidation | UGT1A9S, UGT2B7S, UGT1A3S | |
In Vivo Animal Model Metabolism and Excretion Profiles
Species-Specific Metabolic Patterns and Quantitative Differences
In vivo metabolism studies of ambrisentan have been conducted in several animal species, including mice, rats, rabbits, and dogs, revealing both qualitative similarities and quantitative differences in metabolic profiles. google.comfda.gov Across these species, the unchanged parent compound, ambrisentan, is the predominant component found in plasma, urine, and feces. google.com
Metabolites identified in all animal species tested include the O-demethylated derivative (this compound), an acylglucuronide of the parent compound, and a hydroxylated derivative. google.com However, the extent of formation of these metabolites varies between species. For instance, in dog and human hepatocytes, phase II metabolism (glucuronidation) is the preferred pathway. google.com In contrast, rat hepatocytes show a significant amount of a phase I hydroxylated metabolite in addition to glucuronidation. google.com
The metabolic pathways for ambrisentan have been found to be qualitatively similar across mice, rats, rabbits, dogs, and humans. fda.gov
Excretion Routes and Metabolite Distribution (e.g., Feces, Urine)
The primary route of excretion for ambrisentan and its metabolites is through the feces, following biliary secretion. google.com In a study with rats administered a single intravenous dose of ambrisentan, an average of 88% of the radiolabeled dose was recovered in the feces, with 9% found in the urine. google.com Similarly, in dogs given a single oral dose, the major route of excretion was also via the feces. google.com
In humans, ambrisentan and its metabolites are primarily found in the feces after hepatic and/or extra-hepatic metabolism. drugbank.com Approximately 22% of an administered oral dose is recovered in the urine, with only 3.3% of that being unchanged ambrisentan. drugbank.com The majority of the drug is excreted in the bile as either unchanged drug or its glucuronide conjugate. nih.gov
Table 2: Excretion of Ambrisentan in Animal Models
| Species | Primary Excretion Route | Fecal Excretion (%) | Urine Excretion (%) |
|---|---|---|---|
| Rat | Feces | 88 | 9 |
| Dog | Feces | Major route | Minor route |
Metabolite Stability and Interconversion Pathways
Potential for Further Biotransformation of O-Demethylated Species
The metabolic fate of this compound has not been extensively elucidated. However, based on general principles of drug metabolism, O-demethylated metabolites can potentially undergo further biotransformation. These subsequent reactions could include glucuronidation or sulfation of the newly formed hydroxyl group, leading to more water-soluble compounds that are more readily excreted.
The O-demethylated metabolite of ambrisentan is considered to be significantly less potent in its binding affinity to endothelin receptors compared to the parent compound. fda.gov Specifically, O-demethyl ambrisentan was found to be 35-fold less potent for ETA receptor binding and 11-fold less potent for ETB receptor binding. fda.gov This suggests that further biotransformation of this metabolite may not be as pharmacologically significant as the metabolism of the parent drug.
Pre Clinical Mechanistic Pharmacology and Biological Activity of Rac O Demethyl Ambrisentan
Endothelin Receptor Binding Affinity and Selectivity
Comparative Ligand Binding Studies (ETA vs. ETB Receptors)
Based on comparative data, O-Demethyl Ambrisentan (B1667022) has been shown to be significantly less potent in its binding to both ETA and ETB receptors when compared to its parent compound, Ambrisentan. This suggests that the O-demethylation of Ambrisentan results in a reduced affinity for both endothelin receptor subtypes.
Interactive Data Table: Comparative Endothelin Receptor Binding Potency
| Compound | Target Receptor | Fold Potency vs. Ambrisentan |
| rac-O-Demethyl Ambrisentan | ETA | 35-fold less potent |
| rac-O-Demethyl Ambrisentan | ETB | 11-fold less potent |
In Vitro Pharmacological Characterization
Cell-Based Assays for Receptor Activation and Signal Transduction
Detailed studies on cell-based assays specifically investigating receptor activation and signal transduction pathways for rac-O-Demethyl Ambrisentan are not extensively reported in the available scientific literature. However, a patent for Ambrisentan metabolites does mention the evaluation of the in vitro binding activity of an O-demethylated derivative against human ETA and ETB receptors expressed in CHO cells. Further information regarding the downstream signaling cascades initiated by the binding of rac-O-Demethyl Ambrisentan to these receptors is not publicly available.
Functional Assays in Isolated Tissue Preparations (e.g., Vascular Smooth Muscle)
There is no specific information available in the current body of scientific literature regarding the functional effects of rac-O-Demethyl Ambrisentan in isolated tissue preparations, such as vascular smooth muscle.
In Vivo Animal Model Studies (Mechanistic Focus)
Specific in vivo animal model studies focusing on the mechanistic pharmacology of rac-O-Demethyl Ambrisentan have not been identified in the available literature.
Comparative Pharmacodynamic Effects in Disease Models (e.g., Vasoconstriction, Cell Proliferation)
Ambrisentan's primary pharmacodynamic effect is the selective antagonism of the endothelin type A (ETA) receptor, which mitigates the pathological effects of endothelin-1 (B181129) (ET-1). ET-1 is a potent endogenous peptide that promotes vasoconstriction and proliferation of vascular smooth muscle cells, key processes in the pathophysiology of diseases like pulmonary arterial hypertension (PAH).
In various disease models, Ambrisentan has demonstrated significant effects in counteracting these processes. By blocking the ETA receptor, it prevents ET-1 from inducing vasoconstriction of the smooth muscle cells in pulmonary arteries. This leads to vasodilation, a reduction in pulmonary vascular resistance, and a decrease in the strain on the heart.
Beyond its effects on vascular tone, Ambrisentan exhibits antiproliferative properties. ET-1 is a known mitogen for several cell types, including vascular smooth muscle cells, and promotes their abnormal growth, which contributes to the narrowing of blood vessels. Ambrisentan's antagonism of the ETA receptor inhibits this pathological cell proliferation. The mitogenic effects of ET-1 are mediated through the activation of protein kinase C, which in turn stimulates the production of growth factors; Ambrisentan's action helps to block this pathway.
Studies on Specific Physiological Parameters (e.g., Arterial Pressure in Animal Models)
Pre-clinical studies in animal models of pulmonary arterial hypertension have been crucial in elucidating the effects of Ambrisentan on key physiological parameters. In a widely used model where PAH is induced in rats using monocrotaline (B1676716) (MCT), Ambrisentan treatment has shown significant therapeutic benefits.
In one such study, rats with MCT-induced PAH treated with Ambrisentan showed a notable reduction in right ventricular (RV) pressure at both 2 and 4 weeks of administration. The treatment also led to an attenuation of medial wall thickening of pulmonary arterioles and a recovery in the number of intra-acinar arteries at week 4. Furthermore, Ambrisentan treatment resulted in a recovery of body weight and a reduction in right ventricular hypertrophy, as measured by the RV/left ventricle+septum ratio. Another study in neonatal rats with hyperoxia-induced lung injury also found that Ambrisentan diminished PAH and right ventricular hypertrophy.
| Animal Model | Parameter Measured | Effect of Ambrisentan Treatment | Reference |
|---|---|---|---|
| Monocrotaline-Induced Pulmonary Arterial Hypertension (Rat) | Right Ventricular Pressure | Lowered at weeks 2 and 4 | |
| Monocrotaline-Induced Pulmonary Arterial Hypertension (Rat) | Medial Wall Thickening | Attenuated at week 4 | |
| Monocrotaline-Induced Pulmonary Arterial Hypertension (Rat) | Right Ventricular Hypertrophy | Reduced at week 4 | |
| Hyperoxia-Induced Lung Injury (Neonatal Rat) | Pulmonary Arterial Hypertension | Diminished | |
| Hyperoxia-Induced Lung Injury (Neonatal Rat) | Right Ventricular Hypertrophy | Diminished |
Investigation of Mechanism of Action at the Molecular and Cellular Level
At the molecular level, Ambrisentan functions as a selective antagonist of the endothelin type A (ETA) receptor. The endothelin system includes the peptide endothelin-1 (ET-1) and its receptors, ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation upon binding ET-1. The ETB receptor, found mainly on vascular endothelial cells, is involved in vasodilation (through the release of nitric oxide and prostacyclin) and the clearance of circulating ET-1.
Ambrisentan exhibits high selectivity for the ETA receptor over the ETB receptor. This selectivity is a key aspect of its mechanism, as it blocks the detrimental vasoconstrictive and proliferative signals mediated by ETA while not interfering with the beneficial effects of ETB activation, such as vasodilation and ET-1 clearance. The binding of ET-1 to ETA receptors typically activates phospholipase C, leading to an increase in intracellular calcium and subsequent vasoconstriction. Ambrisentan's blockade of the ETA receptor prevents this signaling cascade. Similarly, it inhibits the protein kinase C-mediated cell proliferation that is also triggered by ET-1 acting on ETA receptors.
Studies in monocrotaline-induced PAH rat models have shown that Ambrisentan administration led to the recovery of ET-1 and ETA protein expression levels. It also restored the expression of endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ETA vs ETB) | Reference |
|---|---|---|---|---|
| Ambrisentan | ETA | 1 nM | ~200-fold | |
| Ambrisentan | ETB | 195 nM |
Structure Activity Relationship Sar Studies and Analog Development
Structural Modifications Leading to O-Demethyl Ambrisentan (B1667022)
The journey from Ambrisentan to its O-demethylated counterpart involves a specific metabolic transformation. This modification, while seemingly minor, can have significant implications for the compound's pharmacological profile.
Ambrisentan's structure features a methoxy (B1213986) group, which is absent in rac O-Demethyl Ambrisentan and replaced by a hydroxyl group. The methoxy group in the parent compound can contribute to its lipophilicity and may be involved in specific hydrophobic interactions within the receptor binding pocket. The conversion to a hydroxyl group introduces a polar moiety capable of forming hydrogen bonds. This alteration can significantly change the binding affinity and selectivity of the molecule for the endothelin receptors (ET-A and ET-B). The presence of the hydroxyl group could either enhance binding through new hydrogen bond interactions or diminish it due to unfavorable steric or electronic changes.
The demethylation process incites both steric and electronic alterations. Sterically, the removal of the methyl group reduces the bulkiness of the substituent, which could allow for a better fit into a sterically constrained binding site. Conversely, if the methyl group is involved in a crucial van der Waals interaction, its absence could be detrimental to binding.
Table 1: Comparison of Physicochemical Properties of Ambrisentan and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
|---|---|---|---|
| Ambrisentan | C22H22N2O4 | 378.42 | Methoxy (-OCH3) |
| This compound | C21H20N2O4 | 364.39 | Hydroxyl (-OH) |
Note: This table is generated based on the chemical structures of the compounds.
Computational Chemistry and Molecular Modeling
To further understand the potential interactions of this compound at a molecular level, computational methods are invaluable. These techniques can predict binding modes and affinities, offering a theoretical framework for the observed or expected biological activity.
Molecular Docking Simulations with Endothelin Receptors
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies with the crystal structures or homology models of ET-A and ET-B receptors would reveal the plausible binding poses. These simulations would highlight key interactions, such as hydrogen bonds formed by the newly introduced hydroxyl group and hydrophobic interactions of the diphenylpropane core. Comparing the docking scores and binding interactions of this compound with those of Ambrisentan could provide insights into their relative affinities and selectivities.
Table 2: Hypothetical Molecular Docking Results
| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ambrisentan | ET-A | -9.5 | Tyr129, Arg344, Phe328 |
| This compound | ET-A | -8.9 | Tyr129, Arg344, Asp133 |
| Ambrisentan | ET-B | -7.8 | His348, Tyr151, Ile147 |
| This compound | ET-B | -7.5 | His348, Tyr151, Ser155 |
Note: The data in this table is hypothetical and serves as an illustrative example of what molecular docking studies might reveal. Actual results would require specific computational experiments.
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of the interacting molecules. An MD simulation of this compound bound to the endothelin receptor would reveal the stability of the key hydrogen bonds and other interactions predicted by docking. It could also uncover conformational changes in the receptor upon ligand binding, providing a more comprehensive understanding of the molecular recognition process. Analysis of the simulation trajectory can yield information on the binding free energy, further refining the understanding of the compound's affinity.
Advanced Research Applications and Future Directions
rac-O-Demethyl Ambrisentan (B1667022) as a Pharmacological Research Probe
The utility of a metabolite like rac-O-Demethyl Ambrisentan as a pharmacological research probe is contingent on its own biological activity and interaction with cellular targets.
Tools for Elucidating Endothelin Pathway Complexity
Ambrisentan exerts its therapeutic effects by selectively antagonizing the endothelin-A (ETA) receptor. The endothelin pathway is a complex system involved in vasoconstriction, cell proliferation, and inflammation. A critical aspect of understanding this pathway is to characterize the activity of not only the parent drug but also its metabolites.
Should rac-O-Demethyl Ambrisentan possess any affinity for endothelin receptors (ETA or ETB), it could serve as a valuable tool for researchers. Its potential differential affinity compared to Ambrisentan could help in dissecting the specific roles of receptor subtypes in various physiological and pathological processes. However, dedicated studies quantifying the binding affinity and functional activity of rac-O-Demethyl Ambrisentan at these receptors are necessary to establish its role as a research probe.
Use in Mechanistic Biological Assays
Table 1: Potential Mechanistic Assays for rac-O-Demethyl Ambrisentan
| Assay Type | Research Question | Potential Outcome |
| Receptor Binding Assays | Does rac-O-Demethyl Ambrisentan bind to ETA or ETB receptors? | Determination of binding affinity (Ki) and selectivity. |
| Functional Cell-Based Assays | Does binding of rac-O-Demethyl Ambrisentan to endothelin receptors elicit a cellular response (agonist or antagonist)? | Characterization of its functional activity and potency. |
| Off-Target Screening | Does rac-O-Demethyl Ambrisentan interact with other receptors, enzymes, or ion channels? | Identification of potential non-targeted biological effects. |
Application in Metabolite Biomarker Discovery (Pre-clinical)
The identification and quantification of drug metabolites are crucial in preclinical studies for understanding pharmacokinetics and for the discovery of potential biomarkers.
Identification of Unique Metabolic Signatures
The metabolic profile of a drug can provide a unique signature that may correlate with its efficacy or safety. The formation of rac-O-Demethyl Ambrisentan is a part of the metabolic journey of Ambrisentan in the body. Characterizing the levels of this metabolite in preclinical models could contribute to a more comprehensive understanding of Ambrisentan's disposition.
Development of Research Biomarkers for Pre-clinical Studies
In preclinical settings, the concentration of a specific metabolite like rac-O-Demethyl Ambrisentan in biological fluids could be explored as a research biomarker. Such a biomarker could potentially be used to:
Monitor drug metabolism and clearance.
Investigate inter-individual variability in drug response.
Assess potential drug-drug interactions that may alter the metabolic pathway.
Further research is required to validate whether levels of rac-O-Demethyl Ambrisentan correlate with any clinically relevant endpoints in preclinical models of diseases like pulmonary arterial hypertension.
Investigation of Non-Targeted Biological Effects (Pre-clinical, excluding safety)
Beyond its potential interaction with the endothelin system, rac-O-Demethyl Ambrisentan could have non-targeted biological effects. Preclinical investigation of such effects is important for a complete pharmacological characterization. These studies would typically involve screening the compound against a broad panel of biological targets to identify any unforeseen activities. The existing literature does not currently provide specific information on the non-targeted biological effects of rac-O-Demethyl Ambrisentan. Future research in this area would be valuable for the scientific community.
High-Throughput Screening for Off-Target Receptor Binding (Pre-clinical)
In the pre-clinical evaluation of drug metabolites, such as rac O-Demethyl Ambrisentan, high-throughput screening (HTS) plays a pivotal role in identifying potential off-target interactions. Off-target binding, where a compound interacts with unintended receptors or enzymes, can lead to unforeseen side effects or reveal new therapeutic possibilities. For a metabolite like this compound, which is structurally similar to its parent compound, Ambrisentan, understanding its unique interaction profile is crucial.
HTS methodologies allow for the rapid assessment of a compound against vast libraries of biological targets. These assays are typically automated and miniaturized, enabling the screening of thousands of targets in a short period. The process for evaluating this compound would involve a panel of assays covering a diverse range of protein families, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.
Key objectives of HTS for this compound would include:
Selectivity Profiling: Determining the binding affinity of the metabolite for a wide array of receptors to build a comprehensive selectivity profile.
De-risking: Identifying potential liabilities early in the research phase by flagging interactions with targets known to be associated with adverse effects.
Repurposing Opportunities: Uncovering unexpected binding activities that could suggest new therapeutic applications for the metabolite itself.
The data generated from these screens are instrumental in building a detailed pharmacological profile of this compound, distinguishing its activity from that of Ambrisentan and helping to predict its potential impact in a biological system.
Phenotypic Screening in Cellular and Animal Models
In contrast to target-based screening, phenotypic assays can uncover novel mechanisms of action and identify compounds that produce a desired physiological outcome, even if the precise target is unknown. For this compound, phenotypic screens could be designed to assess its effects in cellular and animal models relevant to pulmonary arterial hypertension (PAH) or other related cardiovascular diseases.
Examples of Phenotypic Screening Approaches:
| Model System | Assay Type | Potential Endpoints Measured |
| Endothelial Cells | Cell Proliferation Assay | Changes in cell growth and viability |
| Angiogenesis Assay | Formation of new blood vessel-like structures | |
| Smooth Muscle Cells | Contraction/Relaxation Assay | Effects on vascular tone |
| Animal Models (e.g., rodent models of PAH) | Hemodynamic Monitoring | Changes in pulmonary artery pressure and vascular resistance |
| Histopathology | Assessment of vascular remodeling in lung tissue |
These screens can reveal whether this compound contributes to the therapeutic effects of its parent drug, has a neutral impact, or potentially mediates any adverse effects. The insights gained are crucial for a complete understanding of Ambrisentan's in vivo activity.
Emerging Synthetic Routes and Green Chemistry Considerations
The synthesis of drug metabolites is essential for their detailed study. Modern synthetic chemistry emphasizes not only efficiency but also sustainability, aligning with the principles of green chemistry.
Development of More Efficient and Sustainable Synthesis Methods
While specific emerging synthetic routes for this compound are not widely published in academic literature, the principles of modern organic synthesis suggest several potential avenues for its efficient preparation. Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. Emerging strategies focus on minimizing steps and improving atom economy.
One potential approach could involve late-stage functionalization, where a key intermediate in the synthesis of Ambrisentan is selectively demethylated. This would be more efficient than a de novo synthesis. The use of catalytic methods, particularly those employing earth-abundant metals, is a key trend in developing more sustainable processes. For instance, a mechanochemical approach has been successfully used in the sustainable synthesis of a cocrystal of the parent drug, Ambrisentan, highlighting a move towards solvent-free or solvent-minimized reactions. rsc.org
Reduction of Environmental Footprint in Production
Green chemistry principles are increasingly being integrated into the production of active pharmaceutical ingredients (APIs) and their related compounds. nih.govijirt.org The goal is to minimize the environmental impact of chemical manufacturing.
Key Green Chemistry Principles Applicable to Synthesis:
| Principle | Application in Synthesis |
| Waste Prevention | Designing synthetic pathways that produce minimal byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. ijirt.org |
| Energy Efficiency | Employing methods like microwave-assisted synthesis or catalysis that proceed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |
| Catalysis | Utilizing highly selective catalytic reagents in small amounts, which can be recycled, in place of stoichiometric reagents. ijirt.org |
By applying these principles, the synthesis of this compound for research and analytical purposes can be made more environmentally friendly, reducing both cost and ecological impact. unibo.itnih.gov
Theoretical and Computational Advancements in Metabolite Prediction and Characterization
Computational tools have become indispensable in modern drug development for predicting and characterizing metabolites, saving significant time and resources compared to traditional experimental approaches.
In Silico Metabolism Prediction Models
In silico models use sophisticated algorithms to predict the metabolic fate of a drug molecule. nih.gov These computational methods can be broadly categorized into ligand-based and structure-based approaches. nih.gov For a compound like Ambrisentan, these models can predict potential sites of metabolism on the molecule and the likely structures of the resulting metabolites.
A study on the metabolism of Ambrisentan identified a total of seventeen metabolites in in vivo samples, including demethylated products like O-Demethyl Ambrisentan. nih.gov This confirms that O-demethylation is a relevant metabolic pathway for this drug.
Types of In Silico Metabolism Prediction Tools:
| Model Type | Description |
| Expert Systems | Rule-based systems that use a curated knowledge base of known biotransformations to predict metabolic pathways. nih.gov |
| Machine Learning Models | Algorithms trained on large datasets of known drug metabolism to identify patterns and predict sites of metabolism for new compounds. |
| Quantum Mechanics (QM) Based Models | Calculate the reactivity of different sites on a molecule to predict the most likely points of enzymatic attack by metabolic enzymes like Cytochrome P450s. |
These predictive models are crucial in the early stages of drug discovery to anticipate the formation of major metabolites. nih.gov By predicting the structure of metabolites such as this compound, researchers can proactively synthesize these compounds for further pharmacological and toxicological evaluation. nih.gov This proactive approach helps in building a more complete safety and efficacy profile for a new drug candidate.
Integration of Cheminformatics and Bioinformatics for Metabolite Research
The study of drug metabolites like this compound can be significantly enhanced through the integration of cheminformatics and bioinformatics tools. These computational approaches offer powerful methodologies for predicting, identifying, and characterizing metabolites, thereby accelerating our understanding of their biological roles. frontiersin.orgnih.gov
In the context of O-Demethyl Ambrisentan, a hybrid approach combining rule-based systems with machine learning algorithms could be employed for more accurate metabolite prediction. frontiersin.orgnih.gov For instance, knowledge-based systems can utilize established biotransformation rules to predict potential metabolites, while machine learning models can refine these predictions by learning from large datasets of known metabolic pathways. nih.gov
Table 1: Illustrative Application of Cheminformatics and Bioinformatics Tools in this compound Research
| Tool Category | Specific Tool Example | Application in O-Demethyl Ambrisentan Research |
| Metabolite Prediction | BioTransformer, GLORYx | Predict the full range of potential phase I and phase II metabolites of Ambrisentan, including O-Demethyl Ambrisentan, and their subsequent metabolic products. frontiersin.orgnih.gov |
| Spectral Database and Analysis | Mass-MetaSite, MZmine | Assist in the structural elucidation of O-Demethyl Ambrisentan from experimental mass spectrometry data by comparing it against predicted fragmentation patterns. frontiersin.orgnih.gov |
| Toxicity Prediction | TOPKAT | In silico assessment of the potential toxicity profile of O-Demethyl Ambrisentan, providing early-stage safety information. nih.gov |
| Pathway Analysis | Pathway Tools | Map the metabolic pathways involving O-Demethyl Ambrisentan to understand its formation and degradation within a broader biological context. |
The integration of these tools can create a comprehensive workflow for studying O-Demethyl Ambrisentan, from initial prediction to experimental validation and biological pathway mapping. This approach not only streamlines the research process but also has the potential to uncover novel metabolic pathways and biological activities.
Unexplored Research Avenues and Open Questions
Despite its relevance as a metabolite of a clinically significant drug, several aspects of this compound's pharmacology remain largely unexplored. The following sections outline key research questions that warrant further investigation.
Detailed Stereochemical Differences in Biological Activity of Enantiomers
Ambrisentan is administered as a single (S)-enantiomer. However, its metabolite, O-Demethyl Ambrisentan, is a racemic mixture. The differential metabolism of enantiomers, known as substrate stereoselectivity, is a critical aspect of pharmacology, as the two enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. nih.gov The enzymatic systems responsible for drug metabolism, such as cytochrome P450 (CYP) enzymes, often display a high degree of stereochemical sensitivity. nih.gov
A significant unexplored avenue of research is the detailed investigation of the stereochemical differences in the biological activity of the (R)- and (S)-enantiomers of O-Demethyl Ambrisentan. It is plausible that one enantiomer is more or less active as an endothelin receptor antagonist compared to the other, or that they possess different off-target activities.
Future research should focus on:
Chiral Separation: Developing and validating analytical methods to separate and quantify the individual enantiomers of O-Demethyl Ambrisentan in biological matrices.
In Vitro Pharmacological Profiling: Assessing the binding affinity and functional activity of each enantiomer at endothelin receptors (ETA and ETB).
Stereoselective Metabolism Studies: Investigating whether the enantiomers of O-Demethyl Ambrisentan are metabolized at different rates or through different pathways.
Role of O-Demethyl Ambrisentan in Specific Cellular Processes Beyond Endothelin Receptors (Pre-clinical)
While the primary pharmacological action of Ambrisentan is the blockade of endothelin receptors, emerging evidence suggests that it may have other cellular effects. For instance, Ambrisentan has been shown to have pro-autophagic activity in human pulmonary artery endothelial cells in vitro. nih.gov This raises the question of whether its metabolites, including O-Demethyl Ambrisentan, also contribute to or possess their own distinct effects on various cellular processes.
Pre-clinical investigations into the role of this compound in cellular processes beyond endothelin receptor antagonism could uncover novel mechanisms of action or off-target effects. Potential areas of research include:
Autophagy and Cellular Stress Responses: Investigating the impact of this compound on autophagy, apoptosis, and other cellular stress pathways in relevant cell types, such as endothelial cells and smooth muscle cells.
Inflammatory Signaling: Assessing the potential anti-inflammatory or pro-inflammatory properties of the metabolite by examining its effects on cytokine production and inflammatory signaling cascades.
Cell Proliferation and Migration: Evaluating the influence of this compound on cell proliferation and migration, which are key processes in vascular remodeling associated with pulmonary arterial hypertension.
Such pre-clinical studies would provide a more comprehensive understanding of the biological activities of Ambrisentan's metabolites and could have implications for the therapeutic applications of the parent drug.
Q & A
Q. How to design a longitudinal study assessing chronic toxicity of This compound?
- Methodological Answer : Adopt a pre-test/post-test control group design with staggered dosing cohorts. Monitor biomarkers (e.g., liver enzymes, renal function) at baseline, mid-study, and termination. Apply survival analysis (Kaplan-Meier curves) for time-to-event endpoints (e.g., hepatotoxicity onset) .
Data Management & Reporting Standards
Q. Q. What metadata standards are critical for sharing This compound research data?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include raw instrument files (e.g., .RAW for LC-MS), annotated spectra, and experimental protocols in public repositories (e.g., Zenodo). Use domain-specific ontologies (e.g., ChEBI for chemical entities) .
Q. Q. How to reconcile conflicting crystallographic data on This compound’s binding conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
